molecular formula C19H15ClN6 B13893982 6-chloro-2-[1-(3-pyridin-3-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole

6-chloro-2-[1-(3-pyridin-3-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole

Cat. No.: B13893982
M. Wt: 362.8 g/mol
InChI Key: OZBAIPVQNWIENG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-2-[1-(3-pyridin-3-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-[1-(3-pyridin-3-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-1H-benzimidazole with 3-pyridin-3-ylpyrazine-2-yl azetidine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and dimethylformamide (DMF), respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-[1-(3-pyridin-3-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

6-chloro-2-[1-(3-pyridin-3-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and tuberculosis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-2-[1-(3-pyridin-3-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, disrupting cellular processes and leading to the desired therapeutic effects. The compound’s structure allows it to bind effectively to these targets, making it a potent agent in various applications .

Comparison with Similar Compounds

Similar Compounds

    6-chloro-1H-benzimidazole: A simpler derivative with similar biological activities.

    3-pyridin-3-ylpyrazine: Another related compound with potential therapeutic applications.

Uniqueness

6-chloro-2-[1-(3-pyridin-3-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole is unique due to its complex structure, which provides a higher degree of specificity and potency in its interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H15ClN6

Molecular Weight

362.8 g/mol

IUPAC Name

6-chloro-2-[1-(3-pyridin-3-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole

InChI

InChI=1S/C19H15ClN6/c20-14-3-4-15-16(8-14)25-18(24-15)13-10-26(11-13)19-17(22-6-7-23-19)12-2-1-5-21-9-12/h1-9,13H,10-11H2,(H,24,25)

InChI Key

OZBAIPVQNWIENG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CN=C2C3=CN=CC=C3)C4=NC5=C(N4)C=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.